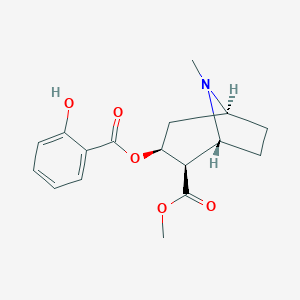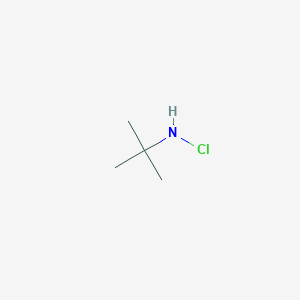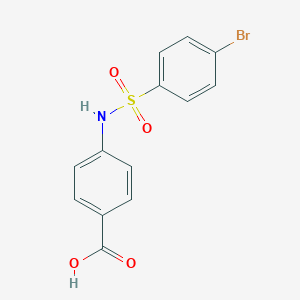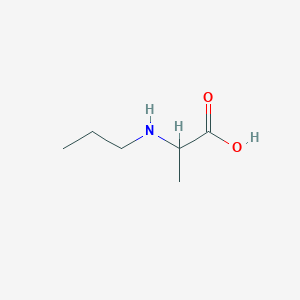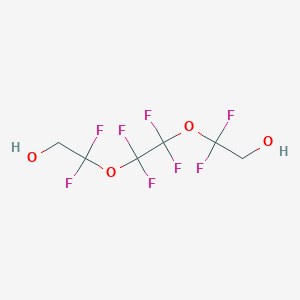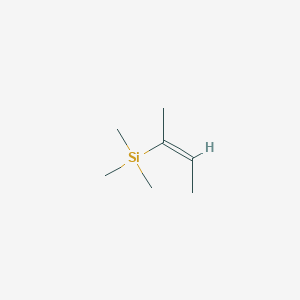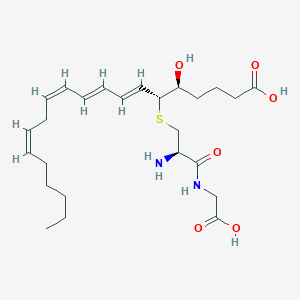
leukotriene D4
Vue d'ensemble
Description
Leukotriene D4 (LTD4) is one of the leukotrienes. Its main function in the body is to induce the contraction of smooth muscle, resulting in bronchoconstriction and vasoconstriction. It also increases vascular permeability .
Synthesis Analysis
Leukotrienes are produced in leukocytes by the oxidation of arachidonic acid (AA) and the essential fatty acid eicosapentaenoic acid (EPA) by the enzyme arachidonate 5-lipoxygenase . The nuclear envelope is suggested to be the site where AA release, LTA4 synthesis, and LTA4 conversion to LTC4 occur .Molecular Structure Analysis
Leukotriene D4 has a chemical formula of C25H40N2O6S and a molar mass of 496.66 g·mol−1 . It is a leukotriene that is (7E,9E,11Z,14Z)-icosa-7,9,11,14-tetraenoic acid substituted by a hydroxy group at position 5 (5S) and a L-cysteinylglycinyl group at position 6 (6R) .Chemical Reactions Analysis
Leukotrienes are eicosanoids containing a hydroxyl group attached to the aliphatic chain of an arachidonic acid. Leukotrienes have four double bonds, three (and only three) of which are conjugated .Physical And Chemical Properties Analysis
Leukotriene D4 is a twenty-carbon unsaturated acid with a conjugated triene structure isolated from the metabolites of the arachidonic acid in leukocytes .Applications De Recherche Scientifique
-
Asthma and Allergic Rhinitis
- Field : Medical Science
- Application : Leukotriene D4 has been used in trials studying the diagnostic of Asthma and Allergic Rhinitis . It plays a crucial role in the contraction of smooth muscle, resulting in bronchoconstriction, which is a significant factor in asthma .
- Methods : The specific methods of application or experimental procedures would depend on the design of the individual clinical trial .
- Results : The outcomes of these trials would provide valuable insights into the role of leukotriene D4 in these conditions .
-
Inflammatory Diseases
- Field : Immunology
- Application : Leukotrienes, including leukotriene D4, are involved in both acute and chronic inflammation. They have been studied for their role in inflammatory diseases such as asthma, atopic dermatitis, psoriasis, atherosclerosis, arthritis, obesity, cancer, and age-related macular degeneration .
- Methods : Studies often involve animal models for disease and gene knockout mice .
- Results : Pharmacological studies have shown that leukotriene signaling can stimulate various inflammatory responses, suggesting potential clinical applications of antagonists for leukotriene receptors and inhibitors of leukotriene biosynthesis .
-
Tissue Injury, Cardiac and Liver Diseases, and Shock
- Field : Biomedical Research
- Application : Leukotriene D4, along with other cysteinyl leukotrienes, have been implicated in a wide variety of acute and chronic inflammatory conditions including tissue injury, cardiac and liver diseases, and shock .
- Methods : The methods of application or experimental procedures would depend on the specific research context .
- Results : The outcomes of these studies would provide valuable insights into the role of leukotriene D4 in these conditions .
-
Ischemic-Reperfusion Injury
- Field : Pharmacology
- Application : Leukotrienes, including leukotriene D4, have been implicated in ischemic-reperfusion injury . This type of injury affects most vital organs, such as the brain, heart, lungs, kidney, intestine, and liver .
- Methods : The methods of application or experimental procedures would depend on the specific research context .
- Results : The outcomes of these studies would provide valuable insights into the role of leukotriene D4 in these conditions .
-
Therapeutic Targets of Inflammatory Diseases
- Field : Immunology
- Application : Leukotriene receptors, including those for leukotriene D4, have been studied as therapeutic targets of inflammatory diseases .
- Methods : Studies often involve animal models for disease and gene knockout mice .
- Results : Pharmacological studies have shown that leukotriene signaling can stimulate various inflammatory responses, suggesting potential clinical applications of antagonists for leukotriene receptors and inhibitors of leukotriene biosynthesis .
- Ischemic Injury
- Field : Pharmacology
- Application : Leukotriene receptors, including those for leukotriene D4, have been implicated in ischemic injury . This type of injury affects most vital organs, such as the brain, spinal cord, heart, kidney, liver, and intestine .
- Methods : The methods of application or experimental procedures would depend on the specific research context .
- Results : The outcomes of these studies would provide valuable insights into the role of leukotriene D4 in these conditions .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40N2O6S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22(21(28)15-14-17-23(29)30)34-19-20(26)25(33)27-18-24(31)32/h6-7,9-13,16,20-22,28H,2-5,8,14-15,17-19,26H2,1H3,(H,27,33)(H,29,30)(H,31,32)/b7-6-,10-9-,12-11+,16-13+/t20-,21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEESKJGWJFYOOK-IJHYULJSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Leukotriene D4 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003080 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
leukotriene D4 | |
CAS RN |
73836-78-9 | |
| Record name | Leukotriene D4 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73836-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Leukotriene D4 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073836789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Leukotriene D4 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11858 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LEUKOTRIENE D4 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FNY4416UE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Leukotriene D4 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003080 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




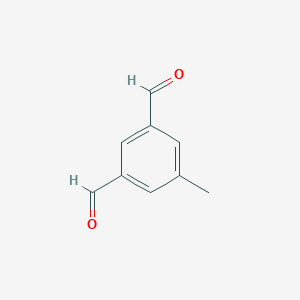


![Ethyl 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B162620.png)

